molecular formula C10H10ClNO2 B056407 2-Chloro-3-oxo-n-phenylbutanamide CAS No. 119878-78-3

2-Chloro-3-oxo-n-phenylbutanamide

Cat. No. B056407
M. Wt: 211.64 g/mol
InChI Key: LBHYOONLWAWEAA-UHFFFAOYSA-N
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Description

2-Chloro-3-oxo-n-phenylbutanamide, also known as Clobenzorex, is a chemical compound that belongs to the amphetamine family. It is used as an anorectic drug to suppress appetite and promote weight loss. Clobenzorex is a controlled substance in many countries due to its potential for abuse and addiction. In recent years, there has been growing interest in the scientific research applications of this compound.

Mechanism Of Action

2-Chloro-3-oxo-n-phenylbutanamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, appetite, and energy levels. By increasing their levels, clobenzorex can suppress appetite and promote weight loss.

Biochemical And Physiological Effects

2-Chloro-3-oxo-n-phenylbutanamide has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. It can also cause insomnia, anxiety, and agitation. Long-term use of clobenzorex can lead to tolerance, dependence, and addiction.

Advantages And Limitations For Lab Experiments

2-Chloro-3-oxo-n-phenylbutanamide has advantages as a research tool due to its ability to increase dopamine and norepinephrine levels in the brain. This can be useful in studying the role of these neurotransmitters in various physiological and psychological processes. However, its potential for abuse and addiction limits its use in laboratory experiments.

Future Directions

Future research on clobenzorex could focus on its potential use in the treatment of ADHD, depression, and anxiety. Further studies could also investigate its effects on other neurotransmitters and their interactions with clobenzorex. The development of safer and more effective drugs based on the structure of clobenzorex could also be explored. Additionally, research could focus on the long-term effects of clobenzorex on cardiovascular health and cognitive function.

Scientific Research Applications

2-Chloro-3-oxo-n-phenylbutanamide has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in ADHD. 2-Chloro-3-oxo-n-phenylbutanamide has also been investigated for its potential use in the treatment of depression and anxiety.

properties

IUPAC Name

2-chloro-3-oxo-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHYOONLWAWEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276479, DTXSID20865613
Record name 2-chloro-3-oxo-n-phenylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-oxo-n-phenylbutanamide

CAS RN

31844-92-5, 119878-78-3
Record name 2-Chloro-3-oxo-N-phenylbutanamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
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Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
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Record name 2-chloro-3-oxo-n-phenylbutanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-chloro-3-oxo-N-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroacetoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 177 g (1.0 mole) of acetoacetanilide in 1440 ml of toluene and 167 ml of water, in a chlorinator (2000 ml 3-neck flask), was cooled to approximately 6° C. and chlorine gas was added at about the rate of 1.5 g/minute, while maintaining the temperature at 6° C. until 82.6 g (1.16 moles) of chlorine had been added (about 56 minutes). The resultant mixture was stirred for an additional 36 minutes and then heated to 70° C. for 15 minutes. The mixture was then cooled and the product was precipitated. The precipitate was filtered from the toluene/aqueous HCl mixture to give 134.8 g (63.9%) of α-chloroacetoacetanilide, mp 132°-134° C.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1440 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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